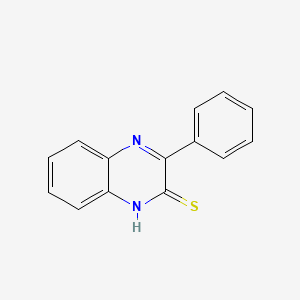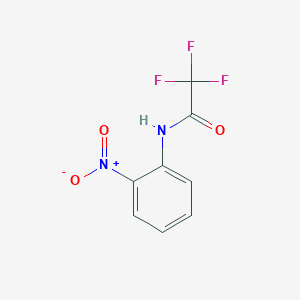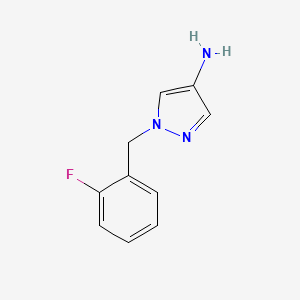![molecular formula C26H26N2O4 B1229100 4-[(E)-2-nitro-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]ethenyl]phenol CAS No. 76313-96-7](/img/structure/B1229100.png)
4-[(E)-2-nitro-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]ethenyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-2-nitro-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]ethenyl]phenol is a complex organic compound characterized by its phenolic structure with various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-nitro-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]ethenyl]phenol typically involves multi-step organic reactions. The process often starts with the nitration of a phenyl compound, followed by the introduction of the pyrrolidinyl and ethoxy groups through nucleophilic substitution reactions. The final step usually involves the formation of the ethenyl linkage under specific conditions such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-2-nitro-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]ethenyl]phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The phenolic group can be oxidized to a quinone.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or sulfonic acids are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of halogenated or sulfonated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
4-[(E)-2-nitro-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]ethenyl]phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of 4-[(E)-2-nitro-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]ethenyl]phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 4-nitro-: Similar in structure but lacks the pyrrolidinyl and ethoxy groups.
Phenol, 4-(phenylamino)-: Contains an amino group instead of the nitro group.
Phenol, 4-(2-phenylethenyl)-: Lacks the nitro and pyrrolidinyl groups.
Uniqueness
4-[(E)-2-nitro-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]ethenyl]phenol is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the nitro, pyrrolidinyl, and ethoxy groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
76313-96-7 |
|---|---|
Molekularformel |
C26H26N2O4 |
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
4-[(E)-2-nitro-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]ethenyl]phenol |
InChI |
InChI=1S/C26H26N2O4/c29-23-12-8-20(9-13-23)25(26(28(30)31)22-6-2-1-3-7-22)21-10-14-24(15-11-21)32-19-18-27-16-4-5-17-27/h1-3,6-15,29H,4-5,16-19H2/b26-25+ |
InChI-Schlüssel |
DROOOXRILCVVJC-OCEACIFDSA-N |
SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C(=C(C3=CC=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)O |
Isomerische SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)/C(=C(\C3=CC=CC=C3)/[N+](=O)[O-])/C4=CC=C(C=C4)O |
Kanonische SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C(=C(C3=CC=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)O |
Synonyme |
alpha-(4-pyrrolidinoethoxy)phenyl-4-hydroxy-alpha'-nitrostilbene CI 628M CI-628M CI628M |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-Diethoxyphosphoryl-2-(1-naphthalenyl)-5-oxazolyl]morpholine](/img/structure/B1229022.png)


![5-Ethoxy-2-[(prop-2-enylamino)methylidene]-1-benzothiophen-3-one](/img/structure/B1229029.png)
![2-[[(3,5-Dimethylphenyl)-oxomethyl]amino]acetic acid [2-[4-(2-naphthalenylsulfonyl)-1-piperazinyl]-2-oxoethyl] ester](/img/structure/B1229031.png)
![9-(3-Chloro-phenyl)-10-(2-hydroxy-ethylamino)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one](/img/structure/B1229032.png)

![[(5-Cyanothiophen-2-yl)methylideneamino]thiourea](/img/structure/B1229036.png)

![1-[(2R)-piperidin-2-yl]propan-2-one](/img/structure/B1229039.png)


